

# Unveiling Retronecic Acid Lactone: A Historical and Technical Guide

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Compound of Interest		
Compound Name:	Retronecic acid lactone	
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This technical guide provides an in-depth exploration of the historical discovery, isolation, and characterization of Retronecic acid and its corresponding lactone. This document compiles historical data with modern analytical information, offering a comprehensive resource for researchers in natural product chemistry, toxicology, and drug development.

## **Discovery and Historical Context**

Retronecic acid, a necic acid component of the pyrrolizidine alkaloid retrorsine, was first isolated and characterized in the mid-20th century. A pivotal 1949 publication by Christie, Kropman, Leisegang, and Warren in the Journal of the Chemical Society detailed the structure of retrorsine and the isomerism of retronecic acid and isatinecic acid, laying the groundwork for understanding this class of compounds.[1] The discovery was intrinsically linked to the study of toxic pyrrolizidine alkaloids found in plants of the Senecio genus, which were known to cause liver damage in livestock.

The initial isolation of retronecic acid was achieved through the hydrolysis of its parent alkaloid, retrorsine. This process cleaves the ester linkage, liberating the necine base (retronecine) and the necic acid (retronecic acid).

## **Isolation and Characterization of Retronecic Acid**



The classical method for obtaining retronecic acid involves the alkaline hydrolysis of retrorsine. While the original 1949 paper provides the foundational methodology, modern adaptations of this procedure are outlined below.

## **Experimental Protocol: Alkaline Hydrolysis of Retrorsine**

Objective: To isolate Retronecic acid from Retrorsine through saponification.

#### Materials:

- Retrorsine
- Barium hydroxide (Ba(OH)2) or Sodium hydroxide (NaOH) solution
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or Hydrochloric acid (HCl)
- · Diethyl ether
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Rotary evaporator
- Standard laboratory glassware (reflux condenser, separating funnel, etc.)

#### Procedure:

- Hydrolysis: A solution of retrorsine in aqueous barium hydroxide (or sodium hydroxide) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Neutralization and Extraction of Retronecine: After cooling, the reaction mixture is
  neutralized with sulfuric acid (or hydrochloric acid). This step precipitates barium sulfate (if
  Ba(OH)<sub>2</sub> was used) and protonates the retronecine, which can then be extracted with an
  organic solvent like diethyl ether.
- Isolation of Retronecic Acid: The remaining aqueous solution containing the salt of retronecic acid is then acidified with an excess of sulfuric acid.



- Extraction of Retronecic Acid: The acidified solution is extracted multiple times with diethyl ether to isolate the free retronecic acid.
- Drying and Evaporation: The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude retronecic acid.
- Purification: The crude acid can be further purified by recrystallization from a suitable solvent system, such as acetone-benzene.

# **Physicochemical Properties of Retronecic Acid**

Limited quantitative data for retronecic acid is available in early literature. More recent analytical techniques have allowed for a more complete characterization.

Property	Value	
Molecular Formula	C10H16O6	
Molecular Weight	232.23 g/mol	
Melting Point	148-149 °C	
Appearance	Colorless needles	
Solubility	Soluble in water, ethanol, and acetone.  Sparingly soluble in ether and benzene.	
Specific Rotation	[α]D +7.5° (in water)	
Spectral Data		
<sup>1</sup> H NMR (D <sub>2</sub> O)	Complex spectrum with characteristic signals for methyl, methylene, and methine protons.	
<sup>13</sup> C NMR (D₂O)	Resonances corresponding to ten carbon atoms, including carboxyl, hydroxyl, and aliphatic carbons.	
Mass Spectrometry (ESI-MS)	m/z 231.0874 [M-H] <sup>-</sup>	



## **Retronecic Acid Lactone: Formation and Structure**

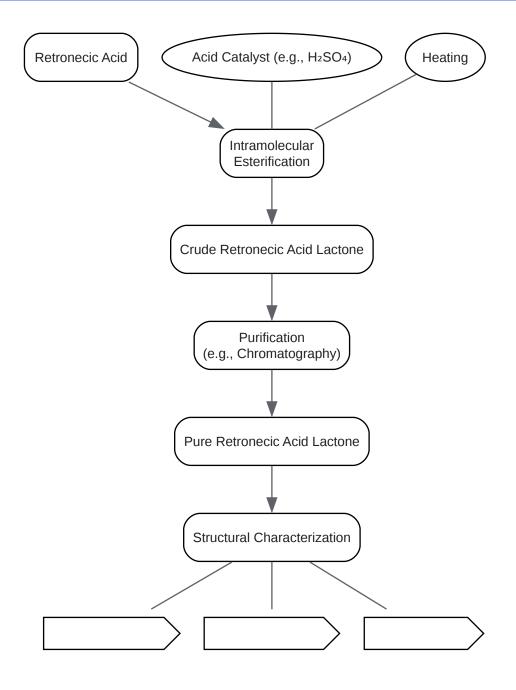
While the historical focus was on the diacid form, the existence of **Retronecic acid lactone** is confirmed through its entry in chemical databases. Its IUPAC name is (2S,3R,5E)-5-ethylidene-2-(hydroxymethyl)-3-methyl-6-oxooxane-2-carboxylic acid, and it has the molecular formula  $C_{10}H_{14}O_{5}$ .

The formation of a lactone from retronecic acid likely occurs under acidic conditions, where one of the carboxylic acid groups undergoes intramolecular esterification with a hydroxyl group. The specific conditions and yield of this lactonization have not been extensively reported in the literature, suggesting it is not a primary focus of study.

## **Proposed Experimental Workflow for Lactonization**

The following diagram illustrates a logical workflow for the formation and analysis of **Retronecic acid lactone** from Retronecic acid.





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Caption: Proposed workflow for the synthesis and characterization of **Retronecic acid lactone**.

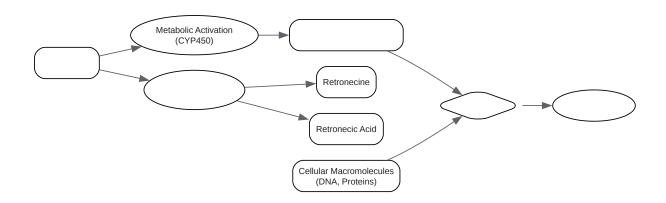
# **Biological Activity and Signaling Pathways**

The biological activity of isolated retronecic acid and its lactone is not well-documented. The toxicity of the parent pyrrolizidine alkaloids, such as retrorsine, is primarily attributed to the metabolic activation of the necine base in the liver, leading to the formation of reactive pyrrolic esters that can alkylate cellular macromolecules like DNA and proteins.



The hydrolysis of retrorsine to retronecic acid and retronecine is generally considered a detoxification pathway, as the separated acid and base are less toxic than the parent alkaloid. However, the potential for retronecic acid or its lactone to exert independent biological effects cannot be entirely dismissed and represents an area for future research.

The following diagram illustrates the metabolic fate of retrorsine and the detoxification pathway leading to retronecic acid.



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## References

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